exo-Norborneol

Catalog No.
S1532155
CAS No.
497-37-0
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
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exo-Norborneol

CAS Number

497-37-0

Product Name

exo-Norborneol

IUPAC Name

(1S,2S,4R)-bicyclo[2.2.1]heptan-2-ol

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m1/s1

InChI Key

ZQTYQMYDIHMKQB-VQVTYTSYSA-N

SMILES

C1CC2CC1CC2O

Synonyms

exo-2-hydroxybicyclo[2.2.1]heptane

Canonical SMILES

C1CC2CC1CC2O

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@H]2O

exo-Norborneol (CAS 497-37-0) is a bridged bicyclic secondary alcohol characterized by a melting point of 124–126 °C and a boiling point of 176–177 °C[REFS-1, REFS-2]. In industrial and laboratory procurement, it is primarily sourced as a stereochemically pure building block for the synthesis of chiral auxiliaries, functionalized cyclic ketones, and specialized monomers for ring-opening metathesis polymerization (ROMP). Its procurement value rests entirely on its specific exo-stereochemistry, which dictates downstream reactivity, steric interactions, and product distributions that cannot be replicated by its endo-isomer or generic isomeric mixtures.

Procuring a generic exo/endo-norborneol mixture or substituting with the endo-isomer fundamentally alters process kinetics and downstream product profiles. Because the exo-face of the norbornyl system is less sterically hindered and benefits from unique stereoelectronic stabilization during intermediate formation, exo-norborneol and its derivatives react at vastly different rates—often orders of magnitude faster in substitution reactions—compared to endo-norborneol [1]. Furthermore, in biocatalytic and asymmetric synthesis, the two isomers yield completely divergent enantiomeric products, meaning that substitution with the incorrect isomer or a crude mixture necessitates costly, low-yield downstream chiral resolution steps [2].

Thermal Processability and Melt-Phase Handling

exo-Norborneol exhibits a significantly lower melting point (124–126 °C) compared to its stereoisomer, endo-norborneol (149–154 °C) [REFS-1, REFS-2]. This ~25 °C differential allows for lower-temperature melt processing and facilitates solvent-free derivatization protocols with reduced energy input.

Evidence DimensionMelting Point
Target Compound Data124–126 °C
Comparator Or Baselineendo-Norborneol (149–154 °C)
Quantified Difference~25 °C lower melting point
ConditionsStandard atmospheric pressure

A lower melting point reduces energy requirements for melt-phase reactions and simplifies handling in bulk industrial formulations.

Precursor Reactivity in Substitution Kinetics

When converted to sulfonate leaving groups (e.g., brosylates or tosylates), exo-norbornyl derivatives solvolyze 350 times faster than their endo-counterparts due to stereoelectronic stabilization of the intermediate [1]. This massive kinetic advantage makes the exo-alcohol the mandatory starting material for high-throughput substitution pathways.

Evidence DimensionRelative Solvolysis Rate (Sulfonate Derivatives)
Target Compound Data350x relative rate
Comparator Or Baselineendo-Norbornyl derivatives (1x relative rate)
Quantified Difference350-fold acceleration in reaction rate
ConditionsKOAc-buffered acetic acid

Procuring the exo-isomer ensures rapid turnover in the synthesis of functionalized norbornanes, minimizing reactor time.

Esterification and Acetylation Efficiency

In gas-phase and solvent-free acetylation reactions, exo-norborneol reacts approximately 4 times faster than endo-norborneol [1]. This rate differential is driven by the reduced steric hindrance on the exo-face of the bicyclic framework, allowing for more efficient nucleophilic attack.

Evidence DimensionRelative Acetylation Rate
Target Compound Data4x relative rate
Comparator Or Baselineendo-Norborneol (1x relative rate)
Quantified Difference400% faster acetylation
ConditionsReaction with acetylated biacetyl

Faster esterification kinetics translate directly to higher yields and shorter cycle times in the production of norbornyl esters.

Biocatalytic Stereodivergence

During enzymatic oxidation using plant borneol-type dehydrogenases, the stereochemistry of the starting alcohol dictates the enantiomer of the resulting ketone. Oxidation of racemic exo-norborneol preferentially yields the (-)-ketone derivative, whereas endo-norborneol yields the (+)-enantiomer[1].

Evidence DimensionEnantiomeric Product Preference
Target Compound DataYields (-)-ketone derivative
Comparator Or Baselineendo-Norborneol (Yields (+)-ketone derivative)
Quantified DifferenceComplete stereochemical divergence in oxidized product
ConditionsDehydrogenase-catalyzed oxidation (E > 200)

Selecting the correct stereoisomer is strictly required to access specific chiral downstream products without relying on complex post-reaction resolution.

High-Throughput Synthesis of Norbornyl Esters

Leveraging the 4-fold faster acetylation kinetics of exo-norborneol compared to its endo-isomer, this compound is the optimal precursor for industrial esterification workflows producing fragrance and flavor intermediates [1].

Stereocontrolled Biocatalytic Flavor Production

In biocatalytic pathways utilizing borneol dehydrogenases, exo-norborneol is specifically required to selectively produce (-)-ketone enantiomers, ensuring strict stereochemical fidelity in fragrance formulations[2].

Rapid-Turnover Substitution for ROMP Monomers

Because exo-norbornyl intermediates undergo substitution up to 350 times faster than endo-derivatives, exo-norborneol is the preferred starting block for synthesizing heavily functionalized norbornene monomers used in Ring-Opening Metathesis Polymerization (ROMP)[3].

XLogP3

1.3

UNII

AF39IU2W1C

Other CAS

61277-93-8
497-37-0

Wikipedia

Exo-Norborneol

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel-: INACTIVE

Dates

Last modified: 08-15-2023
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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